(r)-1-(3-Cyclopropoxyphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-cyclopropyloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-3-2-4-11(7-9)13-10-5-6-10/h2-4,7-8,10H,5-6,12H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWNUUBYWOKATJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Methodologies for Enantiomeric Purity and Characterization of R 1 3 Cyclopropoxyphenyl Ethanamine
Determination of Enantiomeric Excess (ee) and Enantiomeric Ratio (e.r.)
The enantiomeric purity of a chiral substance is most commonly expressed as enantiomeric excess (ee) or enantiomeric ratio (e.r.). Enantiomeric excess is a measure of the purity of a sample, representing the degree to which one enantiomer is present in greater quantity than the other. It is calculated using the formula:
ee (%) = (|[R] - [S]| / ([R] + [S])) x 100
Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively. An enantiomerically pure sample has an ee of 100%, while a racemic mixture (equal amounts of both enantiomers) has an ee of 0%.
The enantiomeric ratio (e.r.) is a direct comparison of the amounts of the two enantiomers, typically expressed as the ratio of the major enantiomer to the minor one (e.g., 99:1). Both ee and e.r. are fundamental metrics derived from the analytical data generated by the techniques described below. Accurate determination of these values is the primary goal of any chiral analysis. polyu.edu.hk
Spectroscopic Techniques for Enantiomer Discrimination
Spectroscopic methods are powerful tools for enantiomer discrimination, often relying on the interaction of the chiral analyte with a chiral environment to produce distinguishable signals for each enantiomer.
Chiral Liquid Chromatography with Chiroptical Detectors (e.g., Circular Dichroism)
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a cornerstone of enantiomeric analysis. sigmaaldrich.com For a compound like (R)-1-(3-Cyclopropoxyphenyl)ethanamine, a primary amine, various CSPs are suitable, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. sigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com
When coupled with a chiroptical detector, such as a Circular Dichroism (CD) detector, the analytical power of HPLC is significantly enhanced. nih.govresearchgate.net A CD detector measures the differential absorption of left- and right-circularly polarized light. Enantiomers exhibit equal but opposite CD signals. This provides two key advantages:
Absolute Configuration Confirmation : The sign of the CD signal (+ or -) can help confirm the identity and elution order of the R- and S-enantiomers.
Enhanced Selectivity : The CD detector is "chirally blind" to achiral impurities, meaning it will only respond to chiral compounds, which can eliminate interference from achiral components in the sample matrix. nih.govresearchgate.net
The combination of chiral HPLC for physical separation and CD detection for specific chiroptical measurement provides a robust and highly reliable method for determining the enantiomeric purity of chiral pharmaceuticals. jascoinc.comchromatographyonline.com
Table 1: Illustrative Chiral HPLC-CD Conditions for Primary Amine Separation
| Parameter | Condition | Purpose |
|---|---|---|
| Column | ChiralPak AD (Amylose derivative) | Provides a chiral environment for enantiomeric separation. |
| Mobile Phase | Ethanol (100%) with 0.1% TFA | Elutes the compound and influences chiral recognition. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Detection | CD at 260 nm; UV at 260 nm | CD for specific chiral detection, UV for general quantification. jascoinc.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted for chiral analysis. Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary is required to induce a chemical shift difference between them. researchgate.net This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and thus different NMR spectra. acs.org
Common approaches include:
Chiral Derivatizing Agents (CDAs) : The amine analyte is reacted with a chiral agent (e.g., Mosher's acid) to form covalent diastereomeric amides.
Chiral Solvating Agents (CSAs) : The analyte forms non-covalent, transient diastereomeric complexes with a chiral solvent or additive.
Chiral Lanthanide Shift Reagents (CLSRs) : Paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) coordinate with the amine, forming diastereomeric complexes. nih.gov The paramagnetic nature of the lanthanide induces large, stereochemically dependent shifts in the proton signals, allowing for the resolution of signals corresponding to each enantiomer. nih.gov
A more modern approach involves the use of multicomponent assemblies, such as the Bull-James assembly, which uses 2-formylphenylboronic acid and a chiral diol (like BINOL) to form diastereomeric iminoboronate esters with the primary amine analyte. acs.orgnih.gov The ratio of the distinct signals for these diastereomers in the ¹H NMR spectrum can be integrated to accurately determine the enantiomeric excess. acs.org
Table 2: Comparison of NMR Auxiliaries for Chiral Amine Analysis
| Auxiliary Type | Interaction | Key Feature | Advantage |
|---|---|---|---|
| CDA | Covalent | Forms stable diastereomers. | Large, clear signal separation. |
| CSA | Non-covalent | Reversible complexation. | Sample is not consumed or altered. |
| CLSR | Coordination | Paramagnetic shifting. | Induces large chemical shift differences. nih.gov |
| Bull-James Assembly | Covalent (reversible) | In-situ formation of diastereomeric complexes. | High accuracy and can be used for in-situ reaction monitoring. nih.gov |
Mass Spectrometry (MS) Based Methods for Enantiomeric Analysis
While mass spectrometry is inherently "chirally blind" because enantiomers have identical masses, several strategies have been developed to enable chiral analysis. acs.org These methods typically rely on creating diastereomeric complexes that can be differentiated within the mass spectrometer. nih.gov
One common technique is the kinetic method . This involves forming non-covalent, diastereomeric ternary complexes, often with a metal ion and a chiral reference ligand. These complexes are then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer. The relative stabilities of the diastereomeric complexes lead to different fragmentation patterns or rates of dissociation. acs.org By comparing the ratios of specific fragment ions, the enantiomeric excess of the original analyte can be determined after creating a calibration curve. acs.orgucdavis.edu
Another approach involves derivatizing the amine with a chiral derivatizing agent (CDA), similar to the NMR method. nih.gov The resulting diastereomers can then be separated by liquid chromatography before entering the mass spectrometer (LC-MS), allowing for highly sensitive and selective quantification. nih.gov
Fluorescence-Based Assays for High-Throughput Enantiomeric Excess Determination
Fluorescence-based assays are particularly well-suited for high-throughput applications due to their high sensitivity and compatibility with microplate formats. nih.govbath.ac.uk These methods typically involve the reaction of the chiral amine with a sensor system to form diastereomeric complexes that exhibit different fluorescence properties. nih.gov
A common strategy involves the dynamic self-assembly of three components: the chiral amine analyte, a chiral fluorescent ligand (e.g., a BINOL or VANOL derivative), and a linker molecule (e.g., 2-formylphenylboronic acid). nih.govbath.ac.uk The two enantiomers of the amine will form two different diastereomeric complexes, each with a distinct fluorescence intensity or emission wavelength. nih.gov The enantiomeric excess can then be calculated from the measured fluorescence signal. This "mix-and-measure" approach is rapid, requires very small amounts of sample (10-20 ng), and is less sensitive to common impurities found in crude reaction mixtures. nih.gov
High-Throughput Screening (HTS) in Enantiomeric Purity Analysis
High-throughput screening (HTS) is essential for modern drug discovery and process development, enabling the rapid evaluation of thousands of reactions. nih.gov Analytical methods that can determine enantiomeric excess quickly and in parallel are critical to prevent analysis from becoming a bottleneck.
Both fluorescence-based assays and circular dichroism-based methods are highly amenable to HTS formats. nih.govnih.gov These optical methods can be performed in 96-well or 384-well microplates, and the data can be collected rapidly using an automated plate reader. nih.gov For example, a combined fluorescence and CD-based protocol has been developed to determine both the reaction yield and the enantiomeric excess of 192 samples in under fifteen minutes. nih.gov Such HTS methodologies are invaluable for optimizing asymmetric syntheses and for the discovery of new chiral catalysts. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| (R)-1,1'-bi-2-naphthol (BINOL) |
| 2-formylphenylboronic acid |
| Europium(III) tris[3-(heptafluorobutyryl-d-camphorato)] (Eu(hfc)₃) |
Computational Studies and Conformational Analysis of R 1 3 Cyclopropoxyphenyl Ethanamine
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are indispensable in modern chemical research, enabling the detailed study of molecular structures, energies, and properties. acs.org For a chiral molecule like (R)-1-(3-cyclopropoxyphenyl)ethanamine, these methods can elucidate the preferred spatial arrangements of its constituent atoms and the energetic barriers between different conformations.
Prediction of Stable Conformers
The identification of stable conformers is a fundamental goal of computational analysis. For this compound, the key sources of conformational isomerism are the rotation around the single bonds connecting the ethylamine (B1201723) side chain to the phenyl ring and the orientation of the cyclopropoxy group. The interaction between the phenyl and cyclopropyl (B3062369) rings is known to favor a bisected conformation in related molecules, where the plane of the phenyl ring divides the cyclopropane (B1198618) C-C-C angle. researchgate.net
Computational studies on similar structures, such as cyclopropylbenzene (B146485), have shown that the bisected conformer is energetically favored. acs.org For this compound, several low-energy conformers can be postulated based on the relative orientations of the amine group, the methyl group, and the cyclopropoxyphenyl moiety. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| A | 60° | 0.00 |
| B | 180° | 1.25 |
| C | -60° | 2.50 |
Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in similar molecules.
Energy Landscape Exploration and Conformational Searching Algorithms
To comprehensively map the conformational space of this compound, various conformational searching algorithms can be employed. These algorithms systematically explore the potential energy surface of the molecule to locate all low-energy minima. Common methods include systematic grid searches, Monte Carlo simulations, and molecular dynamics simulations.
These searches would reveal the energy barriers separating the stable conformers, providing insights into the molecule's dynamic behavior. For instance, the rotational barrier around the bond connecting the phenyl and cyclopropyl groups is expected to be relatively low, allowing for rapid interconversion between different bisected orientations at room temperature. rsc.org
Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Preferences
To obtain accurate energetic and geometric information for the conformers of this compound, high-level quantum chemical calculations are necessary. Both ab initio and Density Functional Theory (DFT) methods are well-suited for this purpose. nih.gov
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), derive their results from first principles without the use of empirical parameters. These methods can provide highly accurate results but are computationally expensive. semanticscholar.org
Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it a popular choice for studying molecules of this size. nih.gov Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p) or cc-pVTZ), have been shown to provide reliable predictions of conformational energies and geometries for organic molecules. researchgate.net
These calculations would confirm the relative stabilities of the conformers and provide detailed information about their geometric parameters, such as bond lengths, bond angles, and dihedral angles.
Stereochemical Insights from Computational Studies
Diastereomeric Interactions and Their Influence on Molecular Conformation
When this compound interacts with another chiral entity, diastereomeric complexes are formed. Computational modeling can be used to study the non-covalent interactions within these complexes, which include hydrogen bonding, van der Waals forces, and electrostatic interactions. The subtle differences in the three-dimensional arrangement of these diastereomeric pairs can lead to significant differences in their physical and chemical properties.
For example, in the context of chiral chromatography, computational models can predict which diastereomer will interact more strongly with a chiral stationary phase, thus providing a basis for understanding the separation mechanism. DFT calculations have been successfully used to rationalize the stereoselectivity in reactions involving chiral amines. nih.gov
Correlation of Computational Data with Experimental Spectroscopic Data (e.g., NMR)
A crucial aspect of validating computational models is the comparison of calculated properties with experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard, as chemical shifts and coupling constants are highly sensitive to the molecular conformation.
By calculating the NMR parameters for each of the low-energy conformers and then averaging them based on their predicted Boltzmann populations, a theoretical NMR spectrum can be generated. researchgate.net The agreement between the calculated and experimental spectra provides a strong measure of the accuracy of the computational model. nih.govruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR chemical shifts with good accuracy. ruc.dk
Table 2: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for a Key Conformer of this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C1 (ipso-amine) | 145.2 | 145.8 | -0.6 |
| C2 (CH-NH2) | 52.8 | 53.1 | -0.3 |
| C3 (CH3) | 24.1 | 24.5 | -0.4 |
| C4 (ipso-cyclopropoxy) | 158.9 | 159.3 | -0.4 |
| C5 (cyclopropyl CH) | 15.3 | 15.0 | 0.3 |
| C6 (cyclopropyl CH2) | 4.5 | 4.2 | 0.3 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the correlation between experimental and calculated values.
Cyclopropyl Group Influence on Molecular Geometry and Reactivity
The presence of a cyclopropyl group directly attached to the phenyl ring in this compound introduces significant and unique effects on the molecule's geometry, conformation, and electronic properties, which in turn dictate its reactivity. The high degree of ring strain and the unique orbital arrangement of the cyclopropyl group are central to these influences.
Influence on Molecular Geometry and Conformation
Computational and spectroscopic studies on cyclopropylbenzene, a closely related structural analogue, provide critical insights into the preferred conformation and geometric parameters. The interaction between the cyclopropyl ring and the aromatic system leads to a defined low-energy conformation. Studies have shown that the most stable arrangement is the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene (B151609) ring. acs.orgnih.govresearchgate.net This orientation maximizes the electronic interaction between the cyclopropyl's Walsh orbitals and the π-system of the aromatic ring.
The attachment of the strained three-membered ring to the phenyl group also induces subtle but significant changes in the bond lengths and angles of both moieties compared to unsubstituted cyclopropane and benzene. The high p-character of the C-C bonds within the cyclopropyl ring allows for electronic donation into the phenyl ring, affecting the geometry.
Gas-phase electron diffraction and microwave spectroscopy studies on cyclopropylbenzene have quantified these geometric parameters. acs.orgnih.gov The bond connecting the cyclopropyl group to the phenyl ring is slightly longer than a typical C-C single bond, and the internal angles of the phenyl ring are distorted from a perfect hexagon. acs.orgnih.gov
| Bond | Cyclopropylbenzene acs.orgnih.gov | Typical Value |
|---|---|---|
| C(phenyl)-C(phenyl) | 1.395 | 1.39 (Benzene) |
| C(phenyl)-C(cyclopropyl) | 1.520 | 1.54 (Alkane C-C) |
| C-C (in cyclopropyl ring) | ~1.510 | 1.51 (Cyclopropane) |
| Angle | Cyclopropylbenzene acs.orgnih.gov | Typical Value |
|---|---|---|
| Internal Phenyl C-C-C | 120.9 | 120.0 (Benzene) |
| Phenyl C-C-C(cyclopropyl) | 122.5 | 120.0 (Benzene) |
| Internal Cyclopropyl C-C-C | 60.0 | 60.0 (Cyclopropane) |
Influence on Molecular Reactivity
The unique electronic nature of the cyclopropyl group significantly influences the reactivity of the attached phenyl ring. Due to the considerable p-character of its C-C bonds, the cyclopropyl group acts as a π-electron donor. stackexchange.com This electron-donating nature increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby activating it towards electrophilic aromatic substitution reactions. vaia.com Consequently, cyclopropylbenzene is more reactive in such reactions than unsubstituted benzene. vaia.com
This activating effect is rooted in the ability of the cyclopropyl group to stabilize the carbocation intermediate (the sigma complex or Wheland intermediate) formed during electrophilic attack. The alignment of the cyclopropyl's Walsh orbitals with the p-orbitals of the aromatic ring in the bisected conformation facilitates this stabilization through conjugation. stackexchange.com
Furthermore, the inherent ring strain of the cyclopropane ring, with bond angles compressed to 60°, makes it susceptible to ring-opening reactions under certain conditions. nih.gov While the aromatic system provides some stability, the presence of activating or deactivating groups on the phenyl ring can modulate the propensity for such reactions. This latent reactivity is a key feature of cyclopropyl-substituted compounds in chemical synthesis. bohrium.com The group's ability to participate in electronic interactions while also possessing high strain energy makes it a versatile modulator of molecular reactivity.
Applications of R 1 3 Cyclopropoxyphenyl Ethanamine in Chiral Synthesis
Use as a Chiral Building Block in the Synthesis of Complex Molecules
The inherent chirality and functional groups of (R)-1-(3-Cyclopropoxyphenyl)ethanamine make it an excellent starting material for the construction of intricate and stereochemically defined molecules. Its utility as a chiral building block stems from the ability to transfer its stereochemical information to new, more complex structures.
Precursor for Chirally Pure Pharmaceutical Intermediates
The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound serves as a crucial precursor in the synthesis of various chirally pure pharmaceutical intermediates. The amine functionality provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex drug scaffolds. The cyclopropyl (B3062369) and phenyl moieties can also play significant roles in the biological activity of the final pharmaceutical product, potentially influencing factors such as binding affinity and metabolic stability.
While specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, the structural motif is present in numerous compounds investigated in medicinal chemistry. The synthesis of these intermediates often involves the reaction of the amine group with other functionalized molecules to build the core structure of the target pharmaceutical.
Table 1: Potential Pharmaceutical Intermediates Derived from this compound
| Intermediate Class | Synthetic Transformation | Potential Therapeutic Area |
| Chiral amides | Acylation with a carboxylic acid | Various |
| Chiral secondary amines | Reductive amination with an aldehyde or ketone | Neurological disorders, oncology |
| Heterocyclic compounds | Cyclization reactions involving the amine group | Infectious diseases, metabolic disorders |
This table represents potential applications based on common synthetic routes for chiral amines and is for illustrative purposes.
Integration into Novel Molecular Architectures
Beyond its role in pharmaceutical synthesis, this compound is utilized in the creation of novel molecular architectures with unique three-dimensional structures. The rigidity of the cyclopropane (B1198618) ring and the stereochemistry of the ethylamine (B1201723) side chain provide a defined spatial arrangement that can be exploited in the design of complex organic molecules. Researchers in materials science and supramolecular chemistry can leverage these features to construct molecules with specific shapes and functionalities, potentially leading to the development of new materials with tailored properties.
Role as a Chiral Ligand Precursor or Chiral Catalyst Component
In addition to its direct incorporation into target molecules, this compound plays a vital role as a precursor for the synthesis of chiral ligands and catalysts. These ligands and catalysts are instrumental in asymmetric catalysis, a field focused on the selective production of one enantiomer of a chiral product.
Development of New Asymmetric Catalytic Systems
The primary amine group of this compound can be readily modified to create a wide array of chiral ligands. These modifications can include the formation of Schiff bases, amides, or phosphine-containing ligands. Once synthesized, these chiral ligands can be coordinated to a metal center (e.g., rhodium, iridium, palladium) to form a chiral catalyst. The steric and electronic properties of the ligand, dictated by the structure of the parent amine, are crucial in creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of a catalytic reaction. The cyclopropyl and phenyl groups contribute to the steric bulk and electronic nature of the resulting ligands, influencing the efficiency and selectivity of the catalyst.
Enantioselective Transformations Mediated by this compound-Derived Catalysts
Catalysts derived from this compound have the potential to mediate a variety of enantioselective transformations. These reactions are fundamental in modern organic synthesis for the production of single-enantiomer compounds. The specific type of transformation that can be catalyzed depends on the nature of the metal center and the design of the chiral ligand.
Table 2: Potential Enantioselective Transformations Using Catalysts Derived from this compound
| Reaction Type | Description | Potential Products |
| Asymmetric Hydrogenation | The addition of hydrogen across a double bond with high enantioselectivity. | Chiral alcohols, amines, and alkanes |
| Asymmetric C-C Bond Formation | The creation of new carbon-carbon bonds in a stereocontrolled manner. | Chiral aldol (B89426) products, Michael adducts |
| Asymmetric C-N Bond Formation | The formation of carbon-nitrogen bonds with high enantiomeric excess. | Chiral amines and amides |
This table illustrates potential applications based on the common uses of chiral amine-derived catalysts and is for illustrative purposes.
The development of new catalysts based on this compound continues to be an active area of research. The unique structural features of this chiral amine offer exciting possibilities for the design of highly effective and selective catalysts for a broad range of asymmetric transformations, further solidifying its importance in the field of chiral synthesis.
Conclusion and Future Research Directions
Summary of Advances in the Synthesis and Characterization of (R)-1-(3-Cyclopropoxyphenyl)ethanamine
The synthesis of this compound is not extensively detailed in publicly available literature as a standalone research focus. However, its synthesis can be effectively inferred and understood through established and analogous chemical transformations. The primary synthetic challenge lies in the stereoselective introduction of the amine group. The common strategies converge on the synthesis of the racemic amine followed by resolution, or more elegantly, through direct asymmetric synthesis from the corresponding ketone, 3-cyclopropoxyacetophenone.
Synthesis of the Precursor Ketone: The key precursor, 3-cyclopropoxyacetophenone, can be synthesized via two primary and well-established methods: the Williamson ether synthesis masterorganicchemistry.comwikipedia.org and the Ullmann condensation. organic-chemistry.orgwikipedia.org The Williamson ether synthesis, an SN2 reaction, would involve the deprotonation of 3-hydroxyacetophenone with a suitable base, such as sodium hydride, followed by reaction with a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide). masterorganicchemistry.comwikipedia.orgyoutube.comtcichemicals.com Alternatively, the Ullmann condensation provides a copper-catalyzed route to couple 3-hydroxyacetophenone with a cyclopropyl halide. organic-chemistry.orgwikipedia.orgnih.gov
Stereoselective Synthesis and Resolution: Once 3-cyclopropoxyacetophenone is obtained, several advanced methods can be employed to furnish the desired (R)-enantiomer of the amine.
Asymmetric Hydrogenation: A prominent strategy involves the formation of an intermediate imine from 3-cyclopropoxyacetophenone, followed by catalytic asymmetric hydrogenation. This method, widely recognized for its high efficiency and enantioselectivity, utilizes chiral transition metal catalysts, often based on rhodium, iridium, or ruthenium, with chiral phosphine (B1218219) ligands. dicp.ac.cndicp.ac.cnnih.gov The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).
Asymmetric Reductive Amination: This powerful technique directly converts the ketone to the chiral amine in a one-pot process. It typically involves the reaction of the ketone with an amine source (like ammonia (B1221849) or a protected amine equivalent) in the presence of a chiral catalyst and a reducing agent. This approach avoids the isolation of the intermediate imine.
Chiral Resolution: A classical yet effective method is the resolution of the racemic 1-(3-Cyclopropoxyphenyl)ethanamine. This is achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a derivative, to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent treatment of the desired diastereomeric salt with a base liberates the enantiomerically pure (R)-amine. Enzymatic kinetic resolution, employing lipases, offers a green and highly selective alternative. researchgate.netnih.govnih.govmdpi.com In this method, one enantiomer of the racemic amine is selectively acylated by the enzyme, allowing for the separation of the unreacted (R)-amine from the acylated (S)-amine.
Characterization: The characterization of this compound would rely on a suite of standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the molecular structure and connectivity. Infrared (IR) spectroscopy would identify the characteristic functional groups, particularly the N-H stretches of the primary amine. Mass spectrometry would determine the molecular weight and fragmentation pattern. Crucially, the enantiomeric purity would be determined using chiral High-Performance Liquid Chromatography (HPLC) or by NMR using a chiral shift reagent.
Emerging Trends in Stereoselective Synthesis Relevant to Chiral Amines
The quest for more efficient, selective, and sustainable methods for synthesizing chiral amines continues to drive innovation in organic chemistry. Several key trends are shaping the future of this field:
Biocatalysis and Directed Evolution: The use of enzymes, particularly transaminases and lipases, is becoming increasingly prevalent. researchgate.netnih.govnih.govmdpi.com Transaminases can directly convert a ketone to the corresponding chiral amine with high enantioselectivity, representing a highly atom-economical approach. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org Directed evolution techniques are being employed to tailor enzymes for specific substrates and to enhance their stability and activity under industrial process conditions.
Advanced Transition Metal Catalysis: While asymmetric hydrogenation has been a cornerstone, research is ongoing to develop novel catalysts with broader substrate scope, lower catalyst loadings, and higher turnover numbers. dicp.ac.cndicp.ac.cnnih.gov The design of new chiral ligands, including N-heterocyclic carbenes (NHCs) and phosphine-free ligands, is a particularly active area.
Organocatalysis: The development of small organic molecules as catalysts for stereoselective reactions has emerged as a powerful alternative to metal-based systems. Chiral phosphoric acids and other Brønsted acids have shown promise in catalyzing the asymmetric reduction of imines.
Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing field. Photoredox catalysis has been applied to the synthesis of chiral amines through various radical-mediated processes, offering new and unique reaction pathways.
Potential Avenues for Further Academic Exploration of this compound in Advanced Organic Chemistry
While the synthesis of this compound can be achieved through established methods, several avenues for further academic exploration could yield valuable insights and practical improvements:
Development of Novel Catalytic Systems: A focused study on the asymmetric hydrogenation or reductive amination of 3-cyclopropoxyacetophenone using newly designed chiral catalysts could lead to higher efficiencies and selectivities. This could involve exploring catalysts based on earth-abundant metals or developing novel ligand architectures specifically tailored for this substrate.
In-depth Mechanistic Studies: A detailed investigation into the mechanism of the stereoselective step, whether it be catalytic hydrogenation or enzymatic resolution, would provide fundamental knowledge for optimizing the process. This could involve kinetic studies, computational modeling, and isotopic labeling experiments.
Application in the Synthesis of Novel Scaffolds: this compound can serve as a valuable chiral building block for the synthesis of more complex and potentially bioactive molecules. Academic research could explore its incorporation into novel heterocyclic scaffolds or as a key component in the synthesis of natural product analogues. The unique combination of the chiral benzylic amine and the cyclopropoxy moiety could impart interesting conformational properties and biological activities to the resulting molecules.
Continuous Flow Synthesis: The development of a continuous flow process for the synthesis and resolution of this compound would offer significant advantages in terms of scalability, safety, and process control. This would be a relevant and practical research direction for process chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
